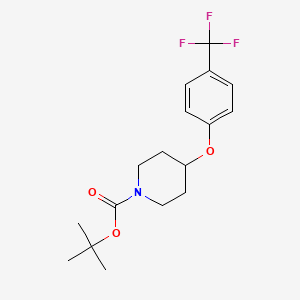

tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

描述

tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-(trifluoromethyl)phenoxy substituent at the 4-position. This compound is notable for its structural versatility in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting neurological and metabolic disorders. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, influencing pharmacokinetic properties such as membrane permeability and binding affinity .

属性

IUPAC Name |

tert-butyl 4-[4-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-14(9-11-21)23-13-6-4-12(5-7-13)17(18,19)20/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDIGZAKUAGTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622056 | |

| Record name | tert-Butyl 4-[4-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287952-08-3 | |

| Record name | tert-Butyl 4-[4-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Etherification of 4-(trifluoromethyl)phenol with Piperidine Derivatives

The core step is the formation of the 4-(trifluoromethyl)phenoxy substituent on the piperidine ring. This is generally achieved by reacting 4-(trifluoromethyl)phenol with a suitable piperidine derivative bearing a leaving group at the 4-position, such as 4-bromopiperidine or 4-(methanesulfonyloxy)piperidine.

| Parameter | Details |

|---|---|

| Starting materials | 4-(trifluoromethyl)phenol, 4-bromopiperidine or 4-(methanesulfonyloxy)piperidine |

| Base | Potassium carbonate or cesium fluoride |

| Solvent | Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or ethanol/water mixtures |

| Temperature | 70 °C to 105 °C |

| Reaction time | 12 to 24 hours |

| Atmosphere | Nitrogen inert atmosphere |

Mechanism: The phenol oxygen acts as a nucleophile attacking the electrophilic carbon attached to the leaving group on the piperidine ring, displacing the leaving group and forming the ether linkage.

Yields: Reported yields vary between 58% to 95%, depending on reaction conditions and reagents used.

Protection of Piperidine Nitrogen with tert-Butyl Carbamate (Boc) Group

Protection of the piperidine nitrogen is commonly accomplished by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or N,N-diisopropylethylamine.

| Parameter | Details |

|---|---|

| Starting material | 4-bromopiperidine hydrobromide salt or free base |

| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | N,N-diisopropylethylamine or triethylamine |

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction time | 18 to 48 hours |

| Work-up | Washing with aqueous acid and brine, drying over Na2SO4 |

- Outcome: Quantitative to near-quantitative yields of tert-butyl 4-bromopiperidine-1-carboxylate or related intermediates are obtained, which can then be used for subsequent etherification.

Combined Synthetic Route to Target Compound

A representative synthetic route involves:

Step 1: Synthesis of tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate from 4-bromopiperidine or directly from piperidine derivatives by Boc protection and mesylation.

Step 2: Reaction of this intermediate with 4-(trifluoromethyl)phenol under basic conditions (potassium carbonate or cesium fluoride) in DMF or DMA at elevated temperature (85–105 °C) to form tert-butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate.

Step 3: Purification by recrystallization or column chromatography.

Research Findings and Optimization Insights

Base Selection: Potassium carbonate is effective and gives higher yields (up to 95%) in ethanol/water mixtures at reflux, while cesium fluoride in DMA offers moderate yields (~58–60%) but may require longer reaction times and multiple reagent additions.

Solvent Effects: Polar aprotic solvents like DMF and DMA favor the nucleophilic substitution step, but mixed solvent systems (ethanol/water) can improve crystallization and isolation of the product.

Temperature and Time: Elevated temperatures (85–105 °C) and prolonged reaction times (12–24 hours) are necessary for complete conversion.

Purification: The product is typically purified by recrystallization from aqueous ethanol or by column chromatography using methanol/dichloromethane mixtures. Analytical techniques such as ^1H NMR, mass spectrometry, and HPLC confirm purity and structure.

Analytical Characterization Supporting Preparation

NMR Spectroscopy: Characteristic signals include tert-butyl group singlet at δ ~1.4 ppm and aromatic protons of trifluoromethylphenoxy group between δ 6.8–7.6 ppm.

Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound confirm successful synthesis.

Melting Point: Reported melting points around 192–201 °C for related intermediates and final product indicate purity and identity.

Summary Table of Preparation Methods

化学反应分析

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (BOC) group is readily removed under acidic conditions, exposing the secondary amine for further functionalization.

Example :

Treatment with TFA in dichloromethane cleaves the BOC group, yielding the free amine. This intermediate is pivotal for subsequent nucleophilic substitutions or coupling reactions .

Substitution Reactions at the Piperidine Nitrogen

The deprotected piperidine nitrogen undergoes nucleophilic substitution or acylation reactions.

Key Findings :

-

Methanesulfonylation proceeds quantitatively at 0°C in pyridine .

-

Coupling with 2-chloro-4-nitroimidazole under basic conditions yields bioactive intermediates .

Hydrolysis of the Ester Group

The tert-butyl ester is hydrolyzed to a carboxylic acid under strong acidic or basic conditions.

| Conditions | Products | References |

|---|---|---|

| 6 M HCl, reflux | 4-(4-(Trifluoromethyl)phenoxy)piperidine-1-carboxylic acid | |

| NaOH in H₂O/THF, 60°C | Corresponding sodium carboxylate |

Mechanism : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

Oxidation and Reduction Reactions

The piperidine ring and substituents participate in redox transformations.

Oxidation

| Target Site | Reagents | Products | References |

|---|---|---|---|

| Piperidine C-H bond | KMnO₄, acidic conditions | Piperidone derivative |

Reduction

| Target Site | Reagents | Products | References |

|---|---|---|---|

| Trifluoromethyl group | LiAlH₄, THF | Trifluoromethylamine derivative |

Note : The trifluoromethyl group is generally inert but can be reduced under extreme conditions .

Coupling Reactions at the Aromatic Ring

The electron-deficient aromatic ring undergoes electrophilic substitution and cross-coupling reactions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl-substituted piperidine derivative |

Example :

Pd-catalyzed coupling with aryl boronic acids introduces diverse aryl groups at the 4-position of the piperidine ring .

Functionalization of the Phenoxy Group

The phenoxy moiety participates in nucleophilic aromatic substitution (SNAr).

| Reagents | Conditions | Products | References |

|---|---|---|---|

| 3-Chloropyrazine, NaH, DMF | RT, 24 h | Pyrazine-substituted derivative |

Key Insight : The electron-withdrawing trifluoromethyl group activates the aromatic ring toward SNAr, enabling reactions with amines and heterocycles .

科学研究应用

Medicinal Chemistry

a. Drug Development

The compound is primarily recognized for its potential in drug development, particularly as a building block in the synthesis of pharmaceuticals targeting various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for further modification into active pharmaceutical ingredients (APIs).

b. PROTAC Technology

One of the notable applications of related piperidine derivatives is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules facilitate targeted protein degradation, which is a promising approach in treating diseases like cancer by selectively eliminating harmful proteins from cells. The incorporation of rigid linkers like tert-butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate can optimize the orientation and efficacy of these degraders .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain piperidine derivatives demonstrate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential role for this compound in developing new antibiotics amid rising antibiotic resistance .

Material Science

The unique fluorinated structure of this compound also makes it suitable for applications in material science. Fluorinated compounds are known for their exceptional thermal stability and chemical resistance, which can be advantageous in creating high-performance materials for various industrial applications.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing piperidine derivatives highlighted the successful incorporation of trifluoromethyl groups, which enhanced biological activity against specific targets while maintaining favorable pharmacokinetic properties .

Case Study 2: PROTAC Development

In a research project aimed at developing new PROTACs, researchers utilized piperidine-based linkers to improve the selectivity and efficacy of protein degradation. The findings demonstrated that the structural modifications led to enhanced binding affinity to target proteins, showcasing the importance of such compounds in therapeutic contexts .

作用机制

The mechanism by which tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more effective biological activity.

相似化合物的比较

(a) Phenoxy vs. Benzyl/Thioether Substituents

- tert-Butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate (): Replaces the phenoxy group with a carbamoyl-linked ethyl and 2-(trifluoromethyl)benzyl moiety. HRMS data (C₁₉H₂₅N₂O₃F₃Na⁺: [M+H]⁺ = 409.1715) confirms its molecular identity .

- tert-Butyl 4-(3-((6-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidine-1-carboxylate (): Substitutes phenoxy with a thioether-linked pyridyl group, enhancing electron-withdrawing effects. Reported as an amber oil (80% yield), this compound demonstrates the impact of sulfur on solubility and reactivity .

(b) Hydroxy and Aromatic Ring Modifications

- tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate ():

Features a hydroxyl group and 2-(trifluoromethyl)phenyl substituent at the 4-position. Synthesized via n-BuLi-mediated lithiation and nucleophilic addition, this compound is a precursor for further functionalization . - tert-Butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)tetrahydro-1(2H)-pyrazinecarboxylate (): Replaces the phenoxy group with a cyanotetrahydropyran moiety, illustrating divergent applications in heterocyclic chemistry .

Physical and Chemical Properties

*Calculated for C₁₇H₂₀F₃NO₃.

生物活性

tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C14H18F3NO3

- CAS Number : 847591-35-9

- Molar Mass : 341.44 g/mol

The structure features a piperidine ring substituted with a trifluoromethyl phenoxy group and a tert-butyl carboxylate, which contributes to its lipophilicity and potential bioactivity.

Research indicates that compounds similar to this compound may modulate various biological pathways:

- Receptor Modulation : It has been suggested that such compounds can act as positive allosteric modulators for metabotropic glutamate receptors (mGluRs), particularly mGluR2. This modulation can influence neurotransmitter release and neuronal excitability .

- P-glycoprotein Interaction : The interaction with P-glycoprotein (P-gp) is crucial for understanding the blood-brain barrier penetration of drugs. Studies have shown that related compounds can either inhibit or be substrates for P-gp, affecting their bioavailability and central nervous system (CNS) penetration .

- Antiviral Activity : Some derivatives have demonstrated antiviral properties, particularly against viruses like Ebola, by inhibiting viral entry mechanisms .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| mGluR2 Modulation | Positive allosteric modulation | |

| P-glycoprotein Status | Non-substrate for P-gp | |

| Antiviral Activity | Effective against Ebola virus |

Case Studies

-

Pharmacological Evaluation :

In a study evaluating various piperidine derivatives, this compound exhibited significant activity in modulating mGluR2, leading to enhanced synaptic plasticity in neuronal cultures . -

In Vivo Studies :

Animal models treated with this compound showed reduced symptoms in models of anxiety and depression, suggesting its potential as a therapeutic agent for CNS disorders . -

Comparative Analysis :

A comparative study of several piperidine derivatives indicated that those with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts, highlighting the importance of this functional group in biological activity .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate in academic research?

- Methodology :

- Step 1 : React 4-(4-(trifluoromethyl)phenoxy)piperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). This facilitates the formation of the Boc-protected piperidine derivative .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) to confirm completion .

- Step 3 : Purify the product using column chromatography or recrystallization. Verify purity via NMR and mass spectrometry .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Protocol :

- Respiratory/Hand/Eye Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Emergency Measures : Ensure eyewash stations and safety showers are accessible. In case of skin contact, wash immediately with soap and water .

- Storage : Store in amber glass bottles at room temperature, away from moisture and incompatible reagents (e.g., strong acids/bases) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm) and trifluoromethylphenoxy moiety (δ ~6.8–7.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H] for CHFNO) .

- HPLC : Purity assessment via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized for the introduction of the trifluoromethylphenoxy group during synthesis?

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution reactivity of the phenoxy group .

- Catalysis : Explore palladium-catalyzed coupling (e.g., Buchwald-Hartwig) for aryl ether formation under milder conditions .

- Computational Modeling : Employ density functional theory (DFT) to predict transition states and optimize reaction pathways .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Data Reconciliation :

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ACD/Labs software) to identify outliers .

- Isotopic Labeling : Use F NMR to trace trifluoromethyl group interactions and validate computational models .

- Crystallography : Obtain single-crystal X-ray diffraction data to resolve ambiguities in stereochemistry or bond lengths .

Q. How can researchers design experiments to investigate the compound's stability under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .

- Kinetic Studies : Use Arrhenius plots to calculate activation energy for degradation pathways under accelerated conditions (40–60°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

- Resolution Framework :

- Literature Review : Compare reaction conditions (e.g., catalysts, ligands, solvents) across studies to identify variables affecting outcomes .

- Controlled Replication : Systematically vary one parameter (e.g., Pd(OAc) vs. Pd(dba)) while holding others constant .

- Mechanistic Probes : Use deuterium labeling or radical traps to distinguish between SN2 vs. radical-mediated pathways .

Methodological Notes

- Safety Data : Always consult SDS for hazard-specific protocols (e.g., firefighting measures using CO extinguishers) .

- Synthetic Flexibility : Adapt protocols from structurally similar tert-butyl piperidine carboxylates (e.g., tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate) .

- Advanced Tools : Leverage ICReDD’s computational-experimental feedback loop for accelerated reaction discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。